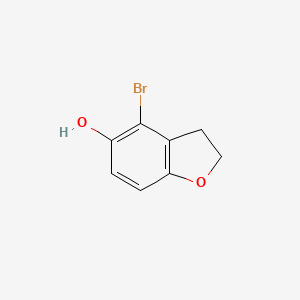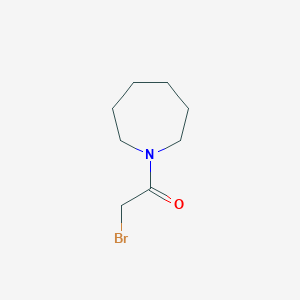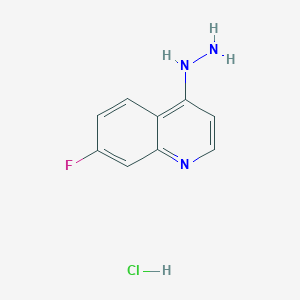![molecular formula C11H5FN2O2 B11888087 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-63-6](/img/structure/B11888087.png)
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring and an isoquinoline ring, with a fluorine atom at the 8th position and keto groups at the 5th and 10th positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the desired imidazoisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Isoquinoline-1,3-dione derivatives: These compounds are structurally related and are used in similar applications, such as in the development of semiconducting materials.
Uniqueness: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The specific positioning of the fluorine atom and keto groups also contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
62366-63-6 |
|---|---|
Formule moléculaire |
C11H5FN2O2 |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
8-fluoroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H5FN2O2/c12-6-1-2-7-8(5-6)9(15)10-13-3-4-14(10)11(7)16/h1-5H |
Clé InChI |
ZSKSASTXCYULPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C3=NC=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)





![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)



